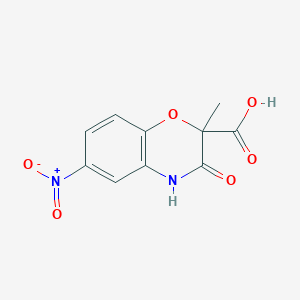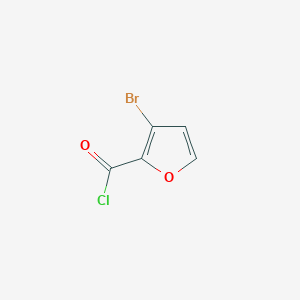
3-Bromofuran-2-carbonyl chloride
Overview
Description
Scientific Research Applications
Application in Organic Synthesis
3-Bromofuran-2-carbonyl chloride is an organic compound that can be used as a reagent in various organic synthesis reactions . It’s a type of acyl chloride, which are commonly used in organic chemistry as a source of acyl groups .
Use in Furan Platform Chemicals
Furan platform chemicals (FPCs) are a group of chemicals derived from furan, a heterocyclic organic compound. 3-Bromofuran-2-carbonyl chloride, being a furan derivative, could potentially be used in the manufacture and uses of FPCs . These chemicals are directly available from biomass and can be economically synthesized .
Potential Use in Pharmaceutical Research
The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . Given that 3-Bromofuran-2-carbonyl chloride contains a bromine atom, it could potentially be used in similar applications.
Potential Use in Chemical Engineering
The chemical industry is undergoing a switch from traditional resources such as crude oil to biomass . Furan derivatives like 3-Bromofuran-2-carbonyl chloride could potentially play a role in this transition, given their potential applications in the manufacture of bio-based materials .
Potential Use in Materials Science
3-Bromofuran-2-carbonyl chloride could potentially be used in the development of new materials. As a furan derivative, it could be used in the synthesis of bio-based materials .
Potential Use in Environmental Science
Given the ongoing transition in the chemical industry from crude oil to biomass , furan derivatives like 3-Bromofuran-2-carbonyl chloride could potentially have applications in environmental science, particularly in the context of sustainable and renewable resources.
7. Use in the Synthesis of Nakadomarin A and Rosefuran 3-Bromofuran-2-carbonyl chloride could potentially be used in the synthesis of nakadomarin A and rosefuran . These are complex organic compounds that have potential applications in various fields, including pharmaceuticals .
Use in Metal-Mediated Reactions
The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community . Given that 3-Bromofuran-2-carbonyl chloride contains a bromine atom, it could potentially be used in similar applications. These reactions lead to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
9. Use in the Synthesis of Bio-Based Materials Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized . As a furan derivative, 3-Bromofuran-2-carbonyl chloride could potentially be used in the manufacture of these chemicals . These chemicals have a wide range of applications, including the manufacture of bio-based materials .
properties
IUPAC Name |
3-bromofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDPJVRZQGTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619018 | |
| Record name | 3-Bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carbonyl chloride | |
CAS RN |
58777-57-4 | |
| Record name | 3-Bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


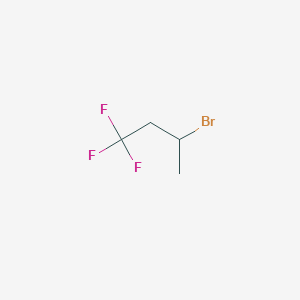
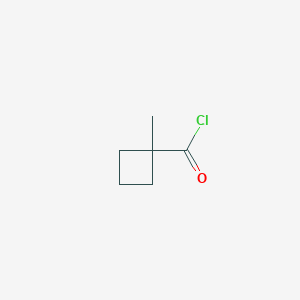
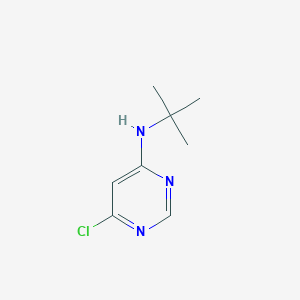
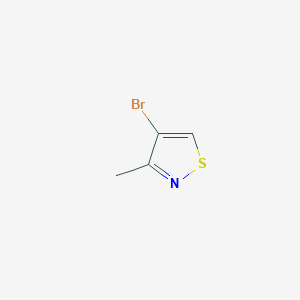

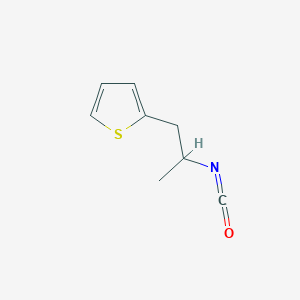
![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
